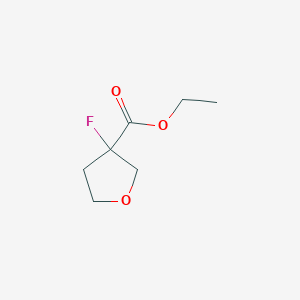

Ethyl 3-fluorooxolane-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-fluorooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3/c1-2-11-6(9)7(8)3-4-10-5-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKHQMVEVKJDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCOC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Fluorooxolane 3 Carboxylate and Analogues

Strategies for Oxolane Ring Construction

The formation of the tetrahydrofuran (B95107) core is a critical step in the synthesis of ethyl 3-fluorooxolane-3-carboxylate. Various strategies have been employed, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful and widely used method for the synthesis of cyclic ethers like tetrahydrofurans. nih.gov This approach typically involves the formation of a carbon-oxygen bond within a single molecule containing a hydroxyl group and a suitable leaving group or an activated double or triple bond.

One common strategy involves the intramolecular SN2 reaction of a hydroxyl nucleophile with an alkyl halide or sulfonate. nih.gov This method is effective for creating the oxolane ring from an acyclic precursor. Another important variation is the intramolecular addition of an alcohol to an epoxide, a reaction first described by Kishi in 1978 and frequently used in the synthesis of complex molecules. nih.gov Lewis acids or Brønsted acids can catalyze the ring-forming ether alkylation. For instance, tin tetrachloride (SnCl4) has been used to mediate the synthesis of substituted tetrahydrofurans from α-diazoesters and β-benzyloxy carbonyl compounds. nih.gov

Stabilized 2-amino-1,3-dienes can also participate in intramolecular Diels-Alder reactions with tethered dienophiles, providing a pathway to complex polycyclic systems containing the tetrahydrofuran motif. nih.gov

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide variety of unsaturated rings, including those of the oxolane family. wikipedia.org This reaction, catalyzed by metal complexes, typically of ruthenium, involves the intramolecular metathesis of two terminal alkenes, leading to the formation of a cycloalkene and a volatile byproduct like ethylene. wikipedia.org

The functional group tolerance of modern RCM catalysts allows for the synthesis of structurally complex molecules containing various functionalities such as epoxides, ketones, and esters. wikipedia.org This makes RCM a highly attractive method for preparing substituted tetrahydrofurans that can be further elaborated. The synthesis of 5- to 30-membered rings is feasible, with 5- to 7-membered rings being the most common. wikipedia.org

Enyne ring-closing metathesis is a related strategy that can be used to cyclize substrates containing both an alkene and an alkyne, leading to the formation of a new terminal alkene within the cyclic product. wikipedia.org

Metal-Catalyzed Cycloaddition Reactions

Metal-catalyzed cycloaddition reactions offer another efficient route to the oxolane ring system. These reactions often proceed with high regio- and stereoselectivity.

A notable example is the [3+2] cycloaddition of carbonyl ylides, generated from α-diazo ketones, with alkenes. nih.gov Rhodium catalysts are commonly employed to facilitate the formation of the carbonyl ylide, which then undergoes an intramolecular cycloaddition to furnish the tetrahydrofuran ring. nih.gov

Ruthenium-catalyzed oxidative cyclization of 1,5-dienes provides a direct route to 2,5-dihydroxyalkyl-substituted tetrahydrofurans. nih.gov This method can generate up to four stereogenic centers with good control over the relative stereochemistry. nih.gov The mechanism is believed to involve a [3+2] cycloaddition of a metal-oxo species. nih.gov

Furthermore, metal-organic frameworks (MOFs) have been investigated as catalysts for the cycloaddition of CO2 with epoxides to produce cyclic carbonates, which can be precursors to or share structural similarities with oxolane derivatives. mdpi.com

Hydroalkoxylation Reactions for Tetrahydrofuran Formation

Intramolecular hydroalkoxylation of unsaturated alcohols is a direct and atom-economical method for the synthesis of cyclic ethers, including tetrahydrofurans. organic-chemistry.org This reaction involves the addition of an alcohol's O-H bond across a carbon-carbon double or triple bond.

Various catalytic systems have been developed to promote this transformation. Platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has shown broad functional group tolerance. organic-chemistry.org A cobalt(salen) complex in the presence of an N-fluoropyridinium salt and a disiloxane (B77578) reagent has been used for the mild intramolecular hydroalkoxylation of unactivated olefins. organic-chemistry.org A transition-metal-free system employing iodine and triethylsilane has also been reported for the intramolecular hydroalkoxylation/reduction of unactivated alkynes, yielding substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org

Gold(I) complexes have also been utilized as catalysts for the asymmetric intramolecular hydroalkoxylation of allenes, providing chiral tetrahydrofurans in good yields and with moderate to excellent enantioselectivity. acs.org

Introduction of the Fluorine Moiety

The introduction of a fluorine atom at the C3-position of the oxolane ring is a key step that imparts unique properties to the final molecule. Electrophilic fluorination is the most common strategy to achieve this transformation.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an enolate or enol equivalent of a carbonyl compound with an electrophilic fluorine source ("F+"). For the synthesis of this compound, the precursor is typically ethyl oxolane-3-carboxylate, a β-keto ester.

A variety of electrophilic fluorinating reagents have been developed, with N-fluorobenzensulfonimide (NFSI) and Selectfluor® being among the most widely used due to their stability and reactivity. nih.gov The fluorination of β-keto esters can be achieved by first generating the enolate with a suitable base, followed by quenching with the electrophilic fluorine source.

Significant progress has been made in the development of catalytic and enantioselective electrophilic fluorination methods. Chiral metal complexes, such as those based on titanium/TADDOL, can act as Lewis acids to activate the β-keto ester and promote stereoselective fluorination. nih.gov Organocatalytic approaches have also been explored.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination represents a direct method for introducing fluorine. This typically involves a precursor with a good leaving group at the target position, which is then displaced by a nucleophilic fluoride (B91410) source. For a tertiary position, as in the 3-position of the oxolane ring, conditions that favor an SN1-type mechanism or a redox-mediated pathway are often required to avoid competing elimination reactions.

A contemporary and powerful method for this transformation is the use of photoredox catalysis. organic-chemistry.org In a general approach, redox-active esters, such as N-hydroxyphthalimide esters derived from a corresponding carboxylic acid, can undergo a redox-neutral nucleophilic fluorination. organic-chemistry.org This process utilizes an iridium-based photocatalyst under visible light irradiation. The proposed mechanism involves two single-electron transfers from the excited photocatalyst to the redox-active ester, generating a carbocation intermediate. This carbocation is then trapped by a fluoride source, such as [¹⁸F]KF, to yield the tertiary fluoride. organic-chemistry.org This method is particularly advantageous as it provides access to sterically hindered fluorides that are often difficult to obtain via traditional SN2 pathways. organic-chemistry.org

More conventional nucleophilic fluoride sources include alkali metal fluorides (KF, CsF) and tetraalkylammonium fluorides (TBAF). These reactions often require a substrate with a highly effective leaving group, such as a tosylate or mesylate, and are typically performed in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion.

Electrochemical Fluorination Methods

Electrochemical fluorination offers an alternative pathway that avoids the need for some harsh chemical reagents. Anodic fluorination can be used to directly introduce fluorine onto the oxolane ring. Research has demonstrated the regioselective anodic fluorination of tetrahydrofuran using tetraethylammonium (B1195904) polyhydrofluoride (Et₄NF·4HF) as both the supporting electrolyte and fluoride source. alfa-chemistry.com By employing high current densities, this method can produce the corresponding fluorinated cyclic ether in moderate yields. alfa-chemistry.com

Another electrochemical strategy involves the decarboxylative fluorination of a carboxylic acid precursor. This method can generate tertiary alkyl fluorides from readily accessible carboxylic acids. researchgate.net The process is an anodic fluorination where collidinium tetrafluoroborate (B81430) (Coll·HBF₄) can serve as both the electrolyte and the fluoride donor, representing a practical and mild approach that avoids the use of hydrofluoric acid derivatives. researchgate.net

Furthermore, electrochemical fluorination has been successfully applied to esters possessing an activating group, such as methyl(phenylthio)acetate, using tetrabutylammonium (B224687) fluoride (TBAF) in acetonitrile. electrochem.org This highlights the potential for direct fluorination at the α-position of an ester under electrochemical conditions.

Esterification and Functional Group Interconversion at the C3 Position

The formation of the ethyl ester is the second key synthetic challenge. This can be accomplished either after the fluorination step or by using an ethyl ester starting material throughout the synthesis.

Direct Esterification Protocols

The most classic method for forming the ethyl ester is the direct esterification of the corresponding carboxylic acid precursor, 3-fluorooxolane-3-carboxylic acid. The Fischer esterification reaction, which involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst (e.g., H₂SO₄ or TsOH), would drive the equilibrium toward the formation of this compound and water.

More modern catalysts have also been developed to facilitate this transformation under milder conditions. For example, metal-organic frameworks such as UiO-66-NH₂ have been employed as recyclable, heterogeneous catalysts for the esterification of other fluorinated carboxylic acids. sigmaaldrich.com

Transesterification Processes

Transesterification provides a route to the ethyl ester from another ester, for instance, from methyl or benzyl (B1604629) 3-fluorooxolane-3-carboxylate. This process is typically achieved by heating the starting ester in a large excess of ethanol with either an acid or base catalyst.

A selective, modern alternative involves the use of tetrabutylammonium fluoride (TBAF). Research on related fluorinated imino esters has shown that TBAF can mediate a selective transesterification process. organic-chemistry.org In this method, a 2-(trimethylsilyl)ethyl (TMSE) ester precursor is treated with TBAF in the presence of an electrophile. The TBAF deprotects the TMSE group, forming a carboxylate salt in situ, which then reacts with the electrophile (in this case, an ethyl source like ethyl iodide) to form the desired new ester. organic-chemistry.org

Carboxylic Acid Precursor Routes

The synthesis of the key precursor, 3-fluorooxolane-3-carboxylic acid, is fundamental to several of the strategies mentioned above, particularly direct esterification. While specific literature detailing its synthesis is not prevalent, a logical approach would be the fluorination of a hydroxyl-acid precursor, such as 3-hydroxyoxolane-3-carboxylic acid, followed by isolation of the fluoro-acid. Alternatively, the synthesis could start from a keto-ester, such as ethyl 3-oxotetrahydrofuran-3-carboxylate, which could be a substrate for either direct fluorination or reduction and subsequent fluorodehydroxylation. The resulting fluorinated ester could then be hydrolyzed to the carboxylic acid if needed.

Stereoselective Synthesis of Fluorinated Oxolane Esters

The creation of a stereogenic center bearing a fluorine atom, particularly a quaternary center as in this compound, requires sophisticated synthetic strategies. The following sections explore various methodologies to achieve high levels of stereocontrol in the synthesis of fluorinated oxolane esters.

Asymmetric Induction in Fluorine Incorporation

A key strategy for the synthesis of this compound involves the asymmetric fluorination of a suitable precursor, such as a γ-hydroxy-β-ketoester. The chirality can be induced by employing chiral fluorinating agents or, more commonly, by using a chiral catalyst to control the facial selectivity of the fluorination of a prochiral enolate.

Recent advances have demonstrated the efficacy of chiral metal complexes and organocatalysts in the enantioselective fluorination of β-ketoesters. acs.orgnih.gov For instance, chiral palladium complexes have been successfully used for the fluorination of various β-ketoesters with high enantioselectivity. acs.org The proposed mechanism involves the formation of a chiral palladium enolate, which then reacts with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). The steric environment created by the chiral ligand directs the approach of the fluorinating agent to one face of the enolate, leading to the formation of one enantiomer in excess.

Similarly, chiral primary amine organocatalysts have been shown to be effective for the enantioselective α-fluorination of α-branched β-dicarbonyl compounds. These catalysts operate via the formation of a chiral enamine intermediate, which then reacts with an electrophilic fluorine source such as Selectfluor®. The stereochemical outcome is dictated by the structure of the chiral amine catalyst.

A plausible synthetic route to enantiomerically enriched this compound could, therefore, commence with the asymmetric fluorination of ethyl 4-hydroxy-3-oxobutanoate. The resulting α-fluoro-γ-hydroxy-β-ketoester would then undergo a subsequent cyclization to furnish the desired fluorinated oxolane.

Diastereoselective Cyclization Reactions

When a precursor containing one or more stereocenters undergoes cyclization, the formation of the new stereocenter(s) in the ring can be influenced by the existing chirality, leading to a diastereoselective transformation. In the context of this compound synthesis, if the precursor already contains a stereocenter (for instance, at the carbon bearing the hydroxyl group), the subsequent intramolecular cyclization to form the oxolane ring can proceed with high diastereoselectivity.

Palladium-catalyzed oxidative cyclization of alkenols is a powerful method for constructing tetrahydrofuran rings. nih.gov While the diastereoselectivity can be low for certain substrates, the introduction of a hydrogen-bond acceptor in the substrate can enhance both reactivity and diastereoselectivity. nih.gov This approach relies on an anti-oxypalladation pathway where intramolecular hydrogen bonding increases the nucleophilicity of the alcohol and imposes conformational constraints that favor the formation of one diastereomer. nih.gov

Another strategy involves the reaction of carbanions of aryl 3-chloropropylsulfoxides with aldehydes, which proceeds via an aldol (B89426) addition followed by an intramolecular substitution to yield 2,3-disubstituted tetrahydrofurans with high trans-diastereoselectivity. nih.gov The stereoselectivity is attributed to a cyclic transition state in the aldol addition step. nih.gov

For the synthesis of this compound, a potential diastereoselective cyclization could involve an intramolecular O-alkylation of a γ-hydroxy-α-fluoro-β-ketoester. The pre-existing stereocenter at the fluorine-bearing carbon would direct the stereochemical outcome of the ring closure.

Enantioselective Catalytic Methods

Enantioselective catalysis offers an atom-economical and elegant approach to chiral molecules. In the synthesis of fluorinated oxolane esters, a chiral catalyst can be employed to control the stereochemistry of either the fluorination step or the cyclization step.

The catalytic enantioselective fluorination of β-ketoesters has been extensively studied. acs.orgnih.gov A variety of chiral metal complexes, including those of palladium, titanium, and iron, have been shown to catalyze this transformation with high enantioselectivity. acs.orgthieme-connect.de For example, chiral palladium complexes can catalyze the fluorination of β-ketoesters in good yields and with excellent enantiomeric excesses. acs.org The reaction likely proceeds through a chiral metal enolate intermediate.

Organocatalysis has also emerged as a powerful tool for asymmetric fluorination. Chiral primary and secondary amines, as well as phase-transfer catalysts, have been successfully employed. nih.gov For instance, chiral secondary amines bearing a fluorine atom have been used as catalysts for the asymmetric epoxidation of olefins, demonstrating the influence of fluorine in the catalyst structure on stereochemical control. nih.gov

A proposed enantioselective catalytic route to this compound could involve the asymmetric fluorination of a suitable β-ketoester precursor using a chiral catalyst, followed by an acid- or base-catalyzed cyclization.

| Catalyst Type | Precursor Type | Fluorinating Agent | Outcome | Reference |

| Chiral Palladium Complex | β-Ketoester | NFSI | High enantioselectivity | acs.org |

| Chiral Primary Amine | α-Branched β-dicarbonyl | Selectfluor® | High enantioselectivity | acs.org |

| Chiral Iron Complex | β-Ketoester | N/A | Asymmetric fluorination | thieme-connect.de |

This table presents representative data for analogous reactions and not for the specific synthesis of this compound.

Chiral Auxiliary and Ligand-Controlled Synthesis

The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

In the context of this compound synthesis, a chiral auxiliary could be attached to the precursor molecule to control the diastereoselectivity of the fluorination reaction. For example, a γ-hydroxy-β-ketoester could be derivatized with a chiral alcohol or amine to form a chiral enamine or enol ether. The subsequent fluorination would then proceed with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary. After the fluorination and cyclization steps, the auxiliary would be cleaved to yield the enantiomerically enriched product.

Alternatively, chiral ligands can be used in conjunction with metal catalysts to achieve stereocontrol. The chiral ligand coordinates to the metal center, creating a chiral environment that influences the stereochemical course of the reaction. As discussed in the enantioselective catalysis section, chiral ligands are crucial for the success of asymmetric fluorination of β-ketoesters catalyzed by metals like palladium and titanium. acs.orgnih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of non-hazardous solvents, renewable feedstocks, and energy-efficient reaction conditions.

Solvent-Free and Minimally Solvated Reactions

Performing reactions in the absence of a solvent or in a minimal amount of a green solvent can significantly reduce the environmental impact of a synthetic process. Solvent-free reactions often lead to higher reaction rates, easier product isolation, and reduced waste generation.

For the synthesis of heterocycles, solvent-free methods have been successfully developed. For instance, the synthesis of highly functionalized dihydroanthra[1,2-b]furan-6,11-dione derivatives has been achieved under solvent-free conditions. chemistryjournals.net Similarly, the synthesis of tetrahydropyridines, another class of heterocycles, has been reported using green protocols with catalyst regeneration.

A potential green synthetic route to this compound could involve a solvent-free cyclization of the corresponding γ-hydroxy-α-fluoro-β-ketoester. This could potentially be achieved by heating the precursor in the presence of a solid acid or base catalyst, or by using microwave irradiation to accelerate the reaction.

| Reaction Type | Conditions | Outcome | Reference |

| Dihydroanthra[1,2-b]furan-6,11-dione synthesis | Solvent-free | Environmentally friendly procedure | chemistryjournals.net |

| Tetrahydropyridine synthesis | Green protocol, catalyst regeneration | Good yields, excellent diastereoselectivity | researchgate.net |

This table presents representative data for analogous reactions and not for the specific synthesis of this compound.

Catalytic Systems for Enhanced Atom Economy

In the pursuit of greener and more efficient chemical syntheses, the principle of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is paramount. nih.govyoutube.com For the synthesis of complex molecules like this compound, the development of catalytic systems is crucial for improving atom economy by minimizing waste and avoiding the use of stoichiometric reagents.

While specific catalytic systems for the direct synthesis of this compound are not extensively documented in publicly available literature, analogous syntheses of fluorinated heterocycles provide valuable insights. For instance, the synthesis of fluorinated oxetanes has been achieved using copper-catalyzed methods that facilitate the expansion of epoxides with fluorinated carbenes. acs.org This approach, based on a Stevens rearrangement, demonstrates the potential of metal-and-carbene pairing to construct fluorinated ring systems efficiently. acs.org Such a strategy could conceptually be adapted for the synthesis of fluorinated oxolanes.

The development of catalytic methods often involves extensive screening to identify a catalyst that promotes the desired transformation while suppressing side reactions. acs.org For the synthesis of this compound, potential catalytic approaches could involve:

Transition-Metal Catalyzed Fluorination: Direct C-H fluorination of an oxolane-3-carboxylate precursor using a suitable catalyst (e.g., based on palladium, copper, or iron) and a fluorine source.

Catalytic Ring-Closing Metathesis (RCM): Synthesis of a fluorinated diene precursor followed by RCM to form the oxolane ring.

Asymmetric Catalysis: The use of chiral catalysts to produce enantiomerically pure this compound, which is often critical for pharmaceutical applications.

The table below illustrates hypothetical catalytic approaches that could be explored for the synthesis of this compound, drawing parallels from related transformations.

| Catalytic Approach | Potential Catalyst | Key Transformation | Relevance to Atom Economy |

| Catalytic Fluorination | Palladium or Copper Complexes | Direct C-H functionalization | High atom economy by avoiding pre-functionalization steps. |

| Ring-Closing Metathesis | Ruthenium-based catalysts | Olefin metathesis | Efficient formation of the heterocyclic ring. |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts | Reduction of a double bond | Access to specific stereoisomers with minimal waste. |

These catalytic strategies, while not yet reported for the specific target molecule, represent the forefront of research in synthetic organic chemistry and offer promising avenues for the development of atom-economical routes to this compound and its analogues.

Utilization of Fluorinated Solvents in Reaction Media

The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, selectivity, and environmental impact. Fluorinated solvents have emerged as a unique class of reaction media due to their distinct properties, such as high thermal and chemical stability, and their ability to form separate phases with common organic solvents and water. wikipedia.org

While the use of fluorinated solvents in the specific synthesis of this compound is not detailed in the literature, their application in related areas suggests potential benefits. For instance, in reactions involving highly reactive fluorinating agents, the inertness of fluorinated solvents can be advantageous. Furthermore, their unique solubility properties can facilitate product isolation and catalyst recycling.

Potential advantages of using fluorinated solvents in the synthesis of this compound could include:

Enhanced Safety: The non-flammable nature of many fluorinated solvents can improve the safety profile of reactions, especially those conducted at elevated temperatures.

Improved Selectivity: The specific solvation properties of fluorinated solvents can influence the transition states of reactions, potentially leading to higher chemo- and regioselectivity.

Facilitated Purification: The immiscibility of fluorinated solvents with many organic solvents can be exploited for liquid-liquid extraction, simplifying the purification process.

The table below summarizes some common fluorinated solvents and their potential applications in the synthesis of fluorinated heterocycles.

| Fluorinated Solvent | Key Properties | Potential Application |

| Perfluorohexane | High density, immiscible with many organic solvents | Biphasic catalysis, product extraction |

| Trifluorotoluene (TFT) | Higher polarity than toluene, good solvent for many organic compounds | Alternative to chlorinated solvents like dichloromethane |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Highly polar, strong hydrogen bond donor | Promoting electrophilic reactions, stabilizing cationic intermediates |

The selection of a suitable fluorinated solvent would depend on the specific reaction conditions and the nature of the reactants and catalysts involved in the synthesis of this compound.

Synthesis of this compound Derivatives and Precursors

The synthesis of derivatives and precursors of this compound is essential for exploring structure-activity relationships in drug discovery and for developing new materials. The synthesis of the core oxolane ring and the introduction of the fluorine atom and the carboxylate group are key strategic considerations.

The synthesis of related oxetane-3-carboxylate derivatives has been reported, offering valuable insights into potential synthetic routes. researchgate.net For instance, the homologation of oxetane-3-one has been used to prepare methyl oxetane-3-carboxylate. researchgate.net A similar strategy could be envisioned for the synthesis of the oxolane analogue, starting from a suitable oxolan-3-one precursor.

The synthesis of precursors for this compound would likely involve the construction of a substituted tetrahydrofuran ring. Common methods for synthesizing tetrahydrofuran rings include:

Cyclization of Diols: Acid-catalyzed dehydration of 1,4-diols.

Intramolecular Williamson Ether Synthesis: Reaction of a halo-alcohol.

Pauson-Khand Reaction: A cobalt-catalyzed reaction of an alkene, an alkyne, and carbon monoxide.

Once the oxolane ring is formed, the introduction of the fluorine and the ester group at the 3-position would be the next critical step. This could be achieved through various synthetic transformations, such as the fluorination of a β-ketoester precursor.

The synthesis of derivatives can be accomplished by modifying the ester group or by introducing substituents on the oxolane ring. For example, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. acgpubs.orgresearchgate.netnih.gov

The table below outlines a hypothetical synthetic sequence for a precursor to this compound.

| Step | Reaction | Starting Material | Intermediate/Product |

| 1 | Dieckmann Condensation | Diethyl adipate | Ethyl 2-oxocyclopentanecarboxylate |

| 2 | Baeyer-Villiger Oxidation | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 2-oxooxepane-3-carboxylate |

| 3 | Ring Contraction | Ethyl 2-oxooxepane-3-carboxylate | Ethyl 3-oxooxolane-3-carboxylate |

| 4 | Electrophilic Fluorination | Ethyl 3-oxooxolane-3-carboxylate | Ethyl 3-fluoro-3-oxooxolane-3-carboxylate |

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Fluorooxolane 3 Carboxylate

Reactivity of the Ester Functionality

The ester group is a versatile functional group that can undergo a variety of transformations. The presence of the α-fluoro substituent is expected to enhance the electrophilicity of the carbonyl carbon, thereby influencing the rates and conditions of these reactions.

The cleavage of the ester bond in Ethyl 3-fluorooxolane-3-carboxylate can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, and an excess of water, the ester undergoes hydrolysis to yield 3-fluorooxolane-3-carboxylic acid and ethanol (B145695). wikipedia.org This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically employed. wikipedia.org The electron-withdrawing fluorine atom at the α-position is anticipated to increase the rate of hydrolysis compared to its non-fluorinated analog by making the carbonyl carbon more susceptible to nucleophilic attack by water.

Saponification: Under basic conditions, typically by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), the ester is irreversibly hydrolyzed. This reaction, known as saponification, yields the sodium salt of 3-fluorooxolane-3-carboxylic acid and ethanol. wikipedia.org The reaction proceeds to completion because the carboxylate salt formed is resistant to further nucleophilic attack. wikipedia.org

| Reaction | Reagents and Conditions | Products |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, Heat | 3-fluorooxolane-3-carboxylic acid, Ethanol |

| Saponification | NaOH(aq), Heat | Sodium 3-fluorooxolane-3-carboxylate, Ethanol |

Transesterification involves the conversion of one ester into another by reaction with an alcohol. This process can be catalyzed by either an acid or a base. For this compound, reaction with a different alcohol (R'-OH) in the presence of a suitable catalyst would lead to the formation of a new ester, R' 3-fluorooxolane-3-carboxylate, and ethanol. The choice of catalyst and reaction conditions would depend on the specific alcohol being used and the desired reaction efficiency.

The ester functionality of this compound can be reduced to a primary alcohol. The choice of reducing agent is crucial for the outcome of the reaction.

Reduction with Strong Hydride Reagents: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing the ester to 3-fluoro-3-(hydroxymethyl)oxolane. nih.govbeilstein-journals.org This reaction typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), and requires a subsequent aqueous workup to protonate the resulting alkoxide. rsc.org

Reduction with Milder Hydride Reagents: Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. nih.govbeilstein-journals.org Therefore, treatment of this compound with NaBH₄ is not expected to result in any significant reduction of the ester group.

| Reducing Agent | Typical Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 3-fluoro-3-(hydroxymethyl)oxolane |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | No reaction |

The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as amidation, typically requires heating or the use of a catalyst to proceed at a reasonable rate. The use of Lewis acid catalysts, such as iron(III) chloride, has been shown to facilitate the direct amidation of esters under solvent-free conditions. mdpi.com For this compound, reaction with an amine (R'R''NH) would yield N,N-R'R''-3-fluorooxolane-3-carboxamide and ethanol. The reactivity towards amidation is likely enhanced by the α-fluoro substituent.

Other nucleophilic acyl substitution reactions are also possible. For instance, reaction with organometallic reagents like Grignard reagents would lead to the formation of tertiary alcohols after a double addition to the carbonyl group.

Reactivity of the Fluorine Atom

The fluorine atom at the tertiary C3 position of the oxolane ring is generally considered to be a poor leaving group in nucleophilic substitution reactions. However, under specific conditions, its substitution may be possible.

Direct nucleophilic substitution of the tertiary fluorine atom in this compound is challenging. Sₙ2 reactions are highly unlikely at a tertiary carbon center due to steric hindrance. Sₙ1-type reactions would require the formation of a tertiary carbocation at the C3 position, which would be destabilized by the adjacent electron-withdrawing carbonyl group of the ester.

However, some studies on the nucleophilic substitution of tertiary alkyl fluorides have shown that such reactions can be achieved under specific conditions, for example, through the use of strong nucleophiles and Lewis acids to facilitate the departure of the fluoride (B91410) ion. rsc.orgnih.gov The ring-opening of activated azetidinium salts with fluoride ions has also been reported to yield tertiary alkyl fluorides. rsc.orgnih.gov While not directly applicable to the substitution on the pre-formed oxolane ring, these findings suggest that under forcing conditions or with specific activation, the C-F bond in this compound might undergo substitution. Nevertheless, such reactions are expected to be difficult and would likely require harsh conditions, potentially leading to side reactions involving the ester functionality or the oxolane ring itself.

Elimination Reactions

Elimination reactions involving this compound can be induced to form unsaturated products. The presence of the fluorine atom and the ester group on the same carbon atom (the α-carbon) makes the β-hydrogens susceptible to abstraction by a base, leading to the formation of a double bond. This process, known as β-elimination, would result in the formation of ethyl 3-fluoro-2,5-dihydrofuran-3-carboxylate. The ease of this reaction is influenced by the strength of the base and the reaction conditions. The electron-withdrawing nature of both the fluorine atom and the carboxylate group increases the acidity of the β-hydrogens, facilitating their removal.

C-F Bond Activation Studies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. rsc.org However, various methods for reductive defluorination have been explored, driven by the need to degrade persistent per- and polyfluoroalkyl substances (PFAS). nih.govyoutube.com These methods often involve the generation of highly reactive species, such as solvated electrons, which possess sufficient energy to cleave the C-F bond. youtube.com

Catalytic methods for C-F bond activation and subsequent hydrodefluorination have also been developed. nih.gov For instance, extremely Lewis acidic silyl (B83357) cations, in conjunction with a weakly coordinating carborane anion, can catalyze the hydrodefluorination of fluoroalkyl groups at room temperature. nih.gov Another approach involves the use of nanoscopic aluminum chlorofluoride (ACF) as a heterogeneous catalyst for C-F activation under mild conditions. nih.gov Photochemical methods, utilizing photoactive hydrogen atom transfer (HAT) catalysts or photoredox catalysts, have also shown promise in activating C-F bonds, including those in α-trifluoromethyl carbonyl compounds. nih.gov The cleavage of a C-F bond can also be achieved through a single electron reduction coupled with fluoride transfer using a triazinane-derived radical. organic-chemistry.org

Reactivity of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring in this compound is a key structural feature that influences its reactivity.

Ring-Opening Reactions

The oxolane ring can undergo ring-opening reactions under various conditions, typically promoted by acidic or nucleophilic reagents. beilstein-journals.orgresearchgate.net In the presence of strong nucleophiles, the reaction often proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the ring oxygen. khanacademy.org The regioselectivity of the attack is influenced by steric hindrance and the electronic effects of the substituents on the ring. For instance, in related fluorinated epoxides, nucleophilic ring-opening occurs with high regio- and stereoselectivity. beilstein-journals.org Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to promote ring-opening reactions of epoxides with carbon nucleophiles under milder conditions. arkat-usa.org

Electrophilic and Nucleophilic Attack on the Ring

The oxygen atom of the oxolane ring possesses lone pairs of electrons, making it susceptible to electrophilic attack. Protonation or coordination with a Lewis acid can activate the ring towards nucleophilic attack and ring-opening.

Nucleophilic attack on the carbon atoms of the oxolane ring is also a possible reaction pathway. The presence of the electron-withdrawing fluorine and ester groups at the C3 position can influence the electron density around the ring carbons, potentially affecting their susceptibility to nucleophilic attack.

Functionalization of the Oxolane Skeleton

The oxolane skeleton can be functionalized to introduce new chemical entities. While specific examples for this compound are not detailed in the provided search results, general strategies for the derivatization of similar structures can be inferred. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides or acyl hydrazides. thermofisher.com Additionally, reactions that proceed through the modification of the oxolane ring itself, without cleavage, could lead to substituted oxolanes. The synthesis of substituted furan-3-carboxylates from related starting materials suggests that transformations of the heterocyclic core are feasible. researchgate.netresearchgate.net Recent advances have also demonstrated methods for expanding oxetanes into five-membered fluorinated furans, indicating the potential for ring expansion reactions in related cyclic ethers. acs.org

Catalytic Transformations

The strategic placement of a fluorine atom alpha to a carbonyl group in this compound is expected to significantly influence its reactivity in catalytic processes.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules. For this compound, several types of transition metal-catalyzed reactions could be envisioned, primarily leveraging the chemistry of the enolate or related intermediates.

Cross-Coupling Reactions: The development of cross-coupling reactions to form α-aryl or α-vinyl carbonyl compounds is a cornerstone of modern organic synthesis. However, the formation and subsequent reaction of fluorinated enolates, such as the one derived from this compound, present unique challenges. The electron-withdrawing nature of the fluorine atom can affect the stability and nucleophilicity of the corresponding enolate. Furthermore, the potential for β-fluoride elimination can be a competing pathway. Despite these challenges, advancements in catalyst design, particularly with palladium and copper, have enabled the coupling of fluorinated carbonyl compounds with various electrophiles. escholarship.org It is plausible that similar catalyst systems could be adapted for the arylation or vinylation of this compound.

Carbene Insertion Reactions: Transition metal-catalyzed carbene insertion into C-H bonds is a well-established method for C-C bond formation. snnu.edu.cn While not directly involving the fluorine-bearing center, the oxolane ring of this compound possesses multiple C-H bonds that could be targets for such reactions, leading to novel functionalized products.

Asymmetric Transformations: The development of enantioselective reactions is crucial for the synthesis of chiral molecules. Transition metal-catalyzed asymmetric reactions involving fluorinated substrates are an active area of research. escholarship.orgrsc.org For this compound, which is a chiral molecule, catalytic methods could be developed to control the stereochemistry of reactions at other positions of the oxolane ring or to perform kinetic resolutions.

Organocatalytic Applications

Organocatalysis provides a metal-free alternative for many chemical transformations. The principles of organocatalysis could be applied to this compound in several ways:

Enamine and Iminium Ion Catalysis: The carbonyl group of the ester can be activated through the formation of an enamine or iminium ion with a chiral secondary amine catalyst. This would allow for enantioselective α-functionalization reactions, although the presence of the α-fluorine atom would likely modulate the reactivity and stereoselectivity compared to non-fluorinated analogs.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis could be employed for the alkylation or other functionalization of the enolate of this compound. Chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts can create a chiral environment around the enolate, enabling enantioselective bond formation.

Lewis Acid and Brønsted Acid Mediated Reactions

Lewis and Brønsted acids are fundamental catalysts in organic synthesis and can be used to activate the carbonyl group or other functionalities within this compound.

Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating nucleophilic attack. This could be utilized in reactions such as aldol (B89426) additions, Michael additions, or cycloadditions. The choice of Lewis acid would be critical to avoid unwanted side reactions, such as ring-opening of the oxolane.

Brønsted Acid Catalysis: Brønsted acids can protonate the carbonyl oxygen, similarly activating the molecule towards nucleophilic attack. researchgate.netrsc.orgrsc.org Chiral Brønsted acids, such as phosphoric acids, could potentially be used to achieve enantioselective transformations.

Mechanistic Elucidation of Key Transformations

A thorough understanding of reaction mechanisms is essential for the optimization of existing reactions and the development of new synthetic methods. For this compound, several techniques could be employed to probe the mechanisms of its transformations.

Transition State Analysis

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for studying reaction mechanisms. Transition state analysis can provide valuable insights into the energetics and geometries of the transition states of key reaction steps. For reactions involving this compound, transition state analysis could be used to:

Understand the role of the fluorine atom in stabilizing or destabilizing transition states.

Predict the stereochemical outcome of asymmetric reactions.

Elucidate the mechanism of catalyst turnover and deactivation pathways.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful experimental tool for probing reaction mechanisms. wikipedia.orgprinceton.edu It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes.

For reactions involving this compound, KIE studies could be designed to:

Determine whether a particular C-H bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rate of the normal substrate with a substrate that has been selectively deuterated at the position of interest.

Probe the nature of the transition state. The magnitude of the KIE can provide information about the geometry of the transition state and the extent of bond breaking/formation.

Reaction Pathway Determination

The reaction pathway for the formation of this compound is not extensively documented in dedicated studies of the compound itself. However, a plausible and chemically sound pathway can be determined by examining established synthetic methodologies for structurally related compounds. The most logical route involves a two-step process: first, the synthesis of the precursor, ethyl 2-oxotetrahydrofuran-3-carboxylate, followed by its direct electrophilic fluorination.

Step 1: Synthesis of the Precursor, Ethyl 2-oxotetrahydrofuran-3-carboxylate

The precursor, a β-keto ester, can be synthesized through the acylation of γ-butyrolactone with diethyl carbonate. This reaction is typically base-catalyzed, with sodium ethoxide being a common choice. The mechanism involves the deprotonation of γ-butyrolactone at the α-position by the strong base, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent loss of an ethoxide group leads to the formation of the desired β-keto ester, ethyl 2-oxotetrahydrofuran-3-carboxylate.

The general conditions for this type of reaction are well-established in organic synthesis.

| Reaction Step | Reactants | Reagents/Catalysts | Typical Solvents | General Conditions |

| Precursor Synthesis | γ-Butyrolactone, Diethyl Carbonate | Sodium Ethoxide | Ethanol, Diethyl Ether | Reflux |

Step 2: Electrophilic Fluorination

The second and key step in the proposed pathway is the electrophilic fluorination of the synthesized precursor. The α-proton of the β-keto ester is acidic and can be removed by a weak base, or the enol form can directly react with an electrophilic fluorine source. Several modern electrophilic fluorinating reagents are available for this purpose, with N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) (Selectfluor™) and N-fluorobenzenesulfonimide (NFSI) being prominent examples due to their effectiveness and relatively mild reaction conditions. nih.govnih.gov

The reaction mechanism for electrophilic fluorination of a β-keto ester generally proceeds through the enolate or enol form of the substrate. The electron-rich enolate attacks the electrophilic fluorine atom of the fluorinating agent (e.g., Selectfluor™), resulting in the formation of the C-F bond at the α-position. This process is often performed in a polar aprotic solvent.

Mechanistic studies on the fluorination of similar β-keto esters have shown that the reaction can be highly efficient. cardiff.ac.ukresearchgate.net For instance, mechanochemical methods have been shown to significantly reduce reaction times for the fluorination of liquid β-ketoesters, sometimes from over 100 hours in solution to just a couple of hours in a ball mill. cardiff.ac.ukresearchgate.net

While enantioselective fluorination has been achieved for various β-keto esters using chiral phase-transfer catalysts or metal complexes, a racemic mixture of this compound would be expected under standard, achiral conditions. nih.govnih.gov

| Reaction Step | Reactant | Fluorinating Agent | Typical Solvents | General Conditions |

| Electrophilic Fluorination | Ethyl 2-oxotetrahydrofuran-3-carboxylate | Selectfluor™ or NFSI | Acetonitrile, Dichloromethane | Room Temperature |

Stereochemical Aspects and Conformational Analysis

Absolute and Relative Stereochemistry of Ethyl 3-fluorooxolane-3-carboxylate

The presence of a stereocenter at the C3 position, which is substituted with both a fluorine atom and an ethyl carboxylate group, gives rise to the existence of enantiomers for this compound. The absolute configuration at this chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The determination of the absolute stereochemistry is crucial for understanding its interaction with other chiral molecules and for its application in stereospecific synthesis.

The relative stereochemistry in substituted oxolane rings is often described by the cis/trans relationship between substituents. However, in a 3-monosubstituted oxolane like this, the focus is primarily on the absolute configuration of the single stereocenter.

Diastereomeric and Enantiomeric Purity Assessment

For synthetic applications, particularly in the pharmaceutical and agrochemical industries, the diastereomeric and enantiomeric purity of this compound is of utmost importance. Chiral High-Performance Liquid Chromatography (HPLC) is a principal analytical technique employed for this purpose. By utilizing a chiral stationary phase, the enantiomers can be separated and quantified, allowing for the determination of the enantiomeric excess (ee). While this specific molecule lacks diastereomers, the assessment of its enantiomeric purity is a critical step in its characterization. A study on a related compound, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, demonstrated the successful resolution of its four stereoisomers using an OD-RH column with a gradient elution, highlighting a reliable method for assessing the enantiomeric quality of such chiral intermediates. nih.gov

Table 1: Analytical Techniques for Purity Assessment

| Technique | Purpose | Key Parameters |

| Chiral HPLC | Determination of Enantiomeric Excess (ee) | Chiral Stationary Phase, Mobile Phase Composition, Flow Rate, Detection Wavelength |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Purity | Chiral Shift Reagents, Coupling Constants |

| Mass Spectrometry (MS) | Molecular Weight Determination and Impurity Profiling | Ionization Method, Mass Analyzer |

Conformational Landscape of the Fluorinated Oxolane Ring

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations to relieve torsional strain. The introduction of substituents, particularly the electronegative fluorine atom and the bulky ethyl carboxylate group at the same position, significantly influences this conformational preference.

Ring Puckering and Pseudorotation

The conformation of the oxolane ring is best described by the concept of pseudorotation. The two most common puckered conformations are the envelope (E) and twist (T) forms. In the envelope conformation, four atoms are coplanar, with the fifth atom out of the plane. In the twist conformation, three atoms are coplanar, with the other two on opposite sides of the plane. The entire range of conformations can be described by a pseudorotational phase angle (P) and a puckering amplitude (ν_max).

Influence of the Fluorine and Ester Substituents on Conformation

The conformational equilibrium of the oxolane ring in this compound is dictated by a delicate balance of steric and stereoelectronic effects. The bulky ethyl carboxylate group will sterically favor an equatorial-like position to minimize non-bonded interactions.

Concurrently, the fluorine atom exerts significant stereoelectronic effects. The gauche effect, which is the tendency of a molecule to adopt a conformation where vicinal electronegative substituents are gauche to each other, can play a crucial role. Furthermore, hyperconjugative interactions between the C-F bond and other orbitals in the ring can stabilize specific conformations. Research on related fluorinated furanose rings in nucleosides has shown that fluorine substitution strongly influences the ring's conformational properties, often favoring a specific pucker.

Chirality Transfer and Control in Reactions

The chiral center in this compound can direct the stereochemical outcome of subsequent reactions. This process, known as chirality transfer, is fundamental in asymmetric synthesis. The predefined stereochemistry at C3 can influence the approach of reagents, leading to the formation of new stereocenters with a high degree of stereocontrol. The conformation of the oxolane ring and the orientation of the fluorine and ester groups play a critical role in shielding or exposing faces of the molecule to incoming reactants.

Stereoelectronic Effects of the Fluorine Atom

The high electronegativity of the fluorine atom leads to a polarized C-F bond, which in turn induces significant stereoelectronic effects that influence the molecule's conformation and reactivity. These effects are not merely a combination of steric and electronic influences but are distinct interactions arising from orbital overlaps.

One of the most important stereoelectronic effects is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (such as a C-H or C-C bond) into an adjacent empty antibonding orbital (σ). In the case of this compound, interactions such as σ(C-H) → σ(C-F) or σ(C-C) → σ*(C-F) can stabilize certain conformations. The alignment of these orbitals is highly dependent on the ring's pucker, thus linking stereoelectronic effects directly to the conformational landscape. These stabilizing interactions can often overcome steric repulsions, leading to conformations that might otherwise be considered unfavorable.

Table 2: Key Stereoelectronic Interactions

| Interaction Type | Donor Orbital | Acceptor Orbital | Consequence |

| Hyperconjugation | σ(C-H), σ(C-C) | σ*(C-F) | Stabilization of specific conformations |

| Gauche Effect | - | - | Preference for gauche arrangement of electronegative substituents |

| Dipole-Dipole Interaction | C-F dipole, C=O dipole | - | Influence on overall molecular dipole and conformational preference |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For Ethyl 3-fluorooxolane-3-carboxylate, a suite of 1D and 2D NMR experiments would be required.

¹H NMR (Proton NMR): This technique would identify all the unique proton environments in the molecule. The ethyl group would be expected to show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. The protons on the oxolane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling to each other as well as to the fluorine atom. The chemical shifts (δ) would be indicative of their proximity to the electronegative oxygen and fluorine atoms.

¹³C NMR (Carbon-13 NMR): A proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon atoms. The carbonyl carbon of the ester would appear at a characteristic downfield shift (typically 160-180 ppm). The carbon atom bonded to the fluorine (C3) would show a large one-bond carbon-fluorine coupling constant (¹JC-F). The other carbons of the oxolane ring and the ethyl group would have distinct chemical shifts influenced by their chemical environment. blogspot.comoregonstate.edu

¹⁹F NMR (Fluorine-19 NMR): This is a crucial experiment for fluorinated compounds. huji.ac.ilalfa-chemistry.com It would show a single resonance for the fluorine atom at C3. The chemical shift of this signal would be characteristic of a fluorine atom attached to a saturated heterocyclic ring. Furthermore, the signal would likely appear as a complex multiplet due to coupling with the neighboring protons on the oxolane ring.

A hypothetical data table for the 1D NMR data would be structured as follows:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| ¹H | e.g., 4.20 | q | J = 7.1 | -OCH₂CH₃ |

| ¹H | e.g., 1.25 | t | J = 7.1 | -OCH₂CH₃ |

| ¹H | e.g., 4.0-4.5 | m | Oxolane-H | |

| ¹H | e.g., 2.0-2.5 | m | Oxolane-H | |

| ¹³C | e.g., 170.0 | s | C=O | |

| ¹³C | e.g., 95.0 | d | ¹JC-F = e.g., 180 | C-F |

| ¹³C | e.g., 68.0 | t | Oxolane-C | |

| ¹³C | e.g., 61.0 | t | -OCH₂CH₃ | |

| ¹³C | e.g., 35.0 | t | Oxolane-C | |

| ¹³C | e.g., 14.0 | q | -OCH₂CH₃ | |

| ¹⁹F | e.g., -150.0 | m | C-F |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity within the ethyl group and map out the coupling relationships between the protons on the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign which protons are attached to which carbon atoms in the oxolane ring and the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for identifying quaternary carbons (like the carbonyl and C3) and for piecing together the molecular skeleton. For instance, correlations from the methylene protons of the ethyl group to the carbonyl carbon would confirm the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would provide information about the stereochemistry of the molecule, for example, the relative orientation of the substituents on the oxolane ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Electron ionization (EI) or other fragmentation techniques would cause the molecular ion to break apart into smaller, charged fragments. Analysis of these fragments provides further structural information. For this compound, characteristic fragmentation patterns would be expected:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment corresponding to the acylium ion.

Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment containing the rest of the molecule.

Cleavage of the oxolane ring: The fluorinated ring could undergo various ring-opening and fragmentation pathways, which would be characteristic of cyclic ethers. youtube.com The presence of the fluorine atom would influence the fragmentation due to the strength of the C-F bond. jove.com

A hypothetical fragmentation table would look like this:

| m/z (measured) | m/z (calculated) | Formula | Fragment Identity |

| e.g., 162.07 | 162.0692 | C₇H₁₁FO₃ | [M]⁺ |

| e.g., 117.03 | 117.0348 | C₅H₆FO₂ | [M - OCH₂CH₃]⁺ |

| e.g., 133.07 | 133.0716 | C₆H₁₀FO₂ | [M - CH₂CH₃]⁺ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. pressbooks.pub Another strong band would be expected for the C-O stretching vibrations of the ester and the ether linkage in the oxolane ring, usually in the 1000-1300 cm⁻¹ range. pressbooks.pub The C-F bond would also have a characteristic stretching vibration, typically in the 1000-1400 cm⁻¹ region, though it may be difficult to distinguish from the C-O stretches.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, non-polar bonds often give stronger Raman signals. Thus, C-C backbone vibrations of the oxolane ring might be more prominent. researchgate.netresearchgate.net

A hypothetical vibrational spectroscopy data table:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| e.g., 2980 | Medium | C-H stretch | Alkyl |

| e.g., 1745 | Strong | C=O stretch | Ester |

| e.g., 1250 | Strong | C-O stretch | Ester/Ether |

| e.g., 1100 | Strong | C-F stretch | Alkyl fluoride (B91410) |

X-ray Crystallography of Derivatives and Co-crystals

The study of derivatives and co-crystals through X-ray crystallography provides deep insights into molecular architecture and non-covalent interactions. While specific data for derivatives of this compound is not available, related research on other fluorinated and tetrahydrofuran-containing compounds highlights the type of information that could be obtained. For example, studies on other fluorinated organic compounds often reveal the significant role of the fluorine atom in directing crystal packing through various weak interactions.

Without experimental data, it is not possible to provide a table of specific bond lengths, bond angles, and torsion angles for this compound or its derivatives. Such a table would typically be generated from the refined crystal structure data and would provide precise measurements for all non-hydrogen atoms in the asymmetric unit. These parameters are fundamental to understanding the molecule's geometry, including the pucker of the tetrahydrofuran (B95107) ring and the orientation of the substituent groups.

A detailed analysis of intermolecular interactions is crucial for understanding the solid-state properties of a compound. In the case of this compound, one would anticipate a variety of interactions, including dipole-dipole forces, van der Waals interactions, and potentially weak hydrogen bonds involving the ester oxygen atoms. The presence of the highly electronegative fluorine atom could also lead to C-F···H-C or other halogen-related interactions, which can significantly influence the crystal packing. However, without crystallographic data, a specific description and tabulation of these interactions are not possible.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on ethyl 3-fluorooxolane-3-carboxylate would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. Calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) would yield key energetic and structural parameters. researchgate.net This level of theory has been successfully applied to other fluorinated carboxylates to compare optimized structures with experimental X-ray crystallography data. researchgate.net

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data for parameterization. nih.gov While computationally intensive, they provide a fundamental understanding of the electronic structure.

Semi-empirical methods, like AM1 and PM3, simplify the calculations by incorporating experimental parameters. researchgate.netcore.ac.uk These methods are much faster, making them suitable for initial explorations of molecular geometry and properties, though they are generally less accurate than DFT or ab initio approaches. core.ac.uk

Electronic Structure and Reactivity Descriptors

From the quantum chemical calculations, a variety of descriptors can be derived to understand the molecule's electronic properties and predict its reactivity.

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. pharmaffiliates.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). nih.govemerginginvestigators.org The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability, whereas a small gap implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Description | Expected Data |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | (eV or Hartrees) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (eV or Hartrees) |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | (eV or Hartrees) |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. bldpharm.comarxiv.org It uses a color scale to indicate electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. nih.gov For this compound, one would expect the electronegative oxygen and fluorine atoms to create regions of negative potential, while hydrogen atoms would be associated with positive potential. researchgate.netmdpi.com

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Formula | Description | Expected Data |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. | (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. | (eV) |

| Global Electrophilicity (ω) | χ² / (2η) | Index of electrophilic character. | (eV) |

Until dedicated computational studies on this compound are performed and published, a detailed and accurate discussion of these properties remains speculative. The scientific community awaits such research to fully characterize this intriguing fluorinated compound.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as a dynamic equilibrium of multiple conformations arising from the rotation around its single bonds and the puckering of the oxolane ring. Conformational analysis aims to identify the stable conformers and map the energy landscape that governs their interconversion.

The primary sources of conformational flexibility are the rotation of the ethyl ester group and the puckering of the five-membered oxolane ring. The oxolane ring typically adopts non-planar conformations, such as the envelope (C_s symmetry) or twist (C_2 symmetry), to alleviate torsional strain. The fluorine atom and the ethyl carboxylate group at the C3 position significantly influence the ring's preferred pucker and the rotational barrier of the exocyclic substituents.

Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to calculate the potential energy surface of the molecule. By systematically rotating the dihedral angles of the ethyl group and varying the ring pucker, a landscape of energy minima (stable conformers) and transition states can be constructed. The relative energies of these conformers are determined by a delicate balance of steric hindrance, electrostatic interactions (particularly involving the electronegative fluorine and oxygen atoms), and hyperconjugation effects.

For the ethyl group, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. The presence of the bulky and electronegative fluorine atom on the same carbon as the ester group introduces significant steric and electronic effects, influencing the rotational preference of the C-COOEt bond. The most stable conformer would likely position the bulky ethyl group to minimize steric clash with the fluorine atom and the oxolane ring.

Table 1: Hypothetical Relative Energies of Key Conformational Features This table illustrates the typical energy costs associated with different spatial arrangements, which would be calculated in a full computational study.

| Conformational Feature | Description | Estimated Relative Energy (kJ/mol) |

| Oxolane Ring Pucker | ||

| Envelope vs. Twist | The energy difference between the two most common puckered forms of the oxolane ring. | 1-5 |

| Planar Transition State | The energy barrier to interconversion between puckered forms. | 10-20 |

| Ethyl Group Rotation | ||

| Gauche vs. Anti | Rotation around the O-CH₂ bond of the ethyl ester. | 2-6 |

| Eclipsed Transition State | The energy barrier for rotation around the O-CH₂ bond. | 15-25 |

Note: These values are estimates based on general principles of conformational analysis and would require specific quantum chemical calculations for this compound for precise determination.

Spectroscopic Property Predictions

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR spectra with high accuracy, aiding in the assignment of experimental peaks. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are highly sensitive to the molecular geometry. Therefore, accurate calculations require averaging over a Boltzmann distribution of the low-energy conformers identified in the conformational analysis. The chemical shift of each nucleus is influenced by its local electronic environment, including the effects of nearby electronegative atoms like fluorine and oxygen.

Spin-spin coupling constants (J-couplings) can also be calculated, providing further structural information, particularly regarding dihedral angles through the Karplus relationship.

Table 2: Predicted NMR Data for this compound This table presents hypothetical, yet chemically reasonable, calculated NMR values based on the known effects of the functional groups present.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H NMR | |||

| -O-CH₂-CH₃ | ~4.3 | Quartet | ³J(H,H) ≈ 7.1 |

| -O-CH₂-CH₃ | ~1.3 | Triplet | ³J(H,H) ≈ 7.1 |

| Oxolane H (C2/C5) | 3.8 - 4.2 | Multiplet | ²J(H,H) ≈ 9-12, ³J(H,H) ≈ 5-8 |

| Oxolane H (C4) | 2.2 - 2.6 | Multiplet | ²J(H,H) ≈ 13-15, ³J(H,F) ≈ 15-25 |

| ¹³C NMR | |||

| C=O | ~168 | Singlet (d) | ²J(C,F) ≈ 20-30 |

| C3 | ~95 | Doublet | ¹J(C,F) ≈ 180-200 |

| -O-CH₂-CH₃ | ~62 | Singlet | |

| C2/C5 | ~68 | Singlet (d) | ³J(C,F) ≈ 5-10 |

| C4 | ~35 | Doublet | ²J(C,F) ≈ 20-25 |

| -O-CH₂-CH₃ | ~14 | Singlet |

Note: These are predicted values. Actual experimental values may vary. The multiplicity of carbon signals can be affected by C-F coupling, indicated by (d) for doublet.

Computational methods allow for the calculation of the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to the atomic positions, a set of normal modes and their corresponding frequencies can be obtained. These calculations are typically performed at the harmonic level, and the resulting frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations.

The calculated IR and Raman intensities help in distinguishing between different vibrational modes. These theoretical spectra are instrumental in assigning the peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and rocking of the various functional groups.

Table 3: Calculated Characteristic Vibrational Frequencies This table outlines the expected frequency ranges for the key functional groups within this compound.

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Alkyl) | Stretching of C-H bonds in the ethyl group and oxolane ring. | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | Stretching of the carbonyl group. | 1740 - 1760 | Strong (IR) |

| C-F Stretch | Stretching of the carbon-fluorine bond. | 1050 - 1150 | Strong (IR) |

| C-O Stretch (Ester) | Asymmetric stretching of the C-O-C linkage of the ester. | 1150 - 1250 | Strong (IR) |

| C-O-C Stretch (Ether) | Asymmetric stretching of the ether linkage in the oxolane ring. | 1080 - 1150 | Strong (IR) |

Note: These frequencies are based on typical ranges for these functional groups and would be refined by specific calculations for the molecule.

Mechanistic Computational Studies for Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into the transition states, intermediates, and activation energies that govern a chemical transformation. For a molecule like this compound, a key reaction of interest is the hydrolysis of the ester group, which can proceed via acidic or basic pathways.

Using methods like DFT, the entire reaction coordinate can be mapped out. For example, in a base-catalyzed hydrolysis, the computational study would involve:

Locating Reactants: Optimizing the geometry of the ester and the hydroxide (B78521) ion.

Mapping the Nucleophilic Attack: Modeling the approach of the hydroxide ion to the carbonyl carbon.

Identifying the Transition State: Locating the highest energy point on the reaction path corresponding to the formation of the tetrahedral intermediate. This involves sophisticated algorithms to find the first-order saddle point on the potential energy surface.

Characterizing the Intermediate: Optimizing the geometry of the tetrahedral intermediate.

Applications in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

Fluorinated compounds are crucial in pharmaceuticals and material science. The synthesis of complex molecules often relies on the incorporation of versatile, fluorine-containing synthons.

The incorporation of fluorine into natural products or their analogues is a common strategy to enhance their metabolic stability and biological activity. While the direct application of ethyl 3-fluorooxolane-3-carboxylate as a precursor in the documented synthesis of fluorinated natural product analogues is not extensively reported in scientific literature, the utility of similar fluorinated building blocks is well-established. For instance, fluorinated synthons are used to create analogues of biologically active compounds like retinoic acid, where fluorination leads to potent therapeutic effects. Similarly, fluorinated derivatives of organosulfur compounds found in garlic have been synthesized to create new analogues with potential pharmaceutical applications. The structure of this compound, with its reactive ester and stable fluorinated core, makes it a plausible candidate for the synthesis of novel fluorinated natural product derivatives, although specific examples remain to be published.

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs containing these motifs. The synthesis of these structures often begins with smaller, functionalized fluorinated molecules. Various strategies exist for creating fluorinated heterocycles, such as pyrazoles, isoxazoles, and quinolines, often starting from fluorinated 1,3-diketones or other acyclic precursors. The use of cycloaddition reactions with fluorinated components is another powerful method for constructing sulfur-containing heterocycles like thiiranes and thiolanes.

A patent has described the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid, a close structural analogue of this compound, for use as medicaments, highlighting the importance of the oxolane scaffold. Although direct literature examples detailing the conversion of this compound into other fluorinated heterocyclic systems are scarce, its inherent structure as a fluorinated cyclic ether suggests its potential as a valuable precursor for more complex heterocyclic targets.